molecular formula C10H8ClN3O4S B7578301 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid

5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid

Cat. No. B7578301
M. Wt: 301.71 g/mol
InChI Key: ZPTAWAVSRICBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid, also known as CIAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIAS belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, CIAS has been found to exhibit unique properties that make it an attractive candidate for various biomedical applications.

Mechanism of Action

The mechanism of action of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase IX, which plays a critical role in tumor growth and survival. 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress angiogenesis. 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has also been shown to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid is its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid a promising candidate for the development of novel cancer therapies. However, 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has certain limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic efficacy.

Future Directions

There are several future directions for the research on 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid. One potential avenue is the development of novel cancer therapies based on the inhibition of carbonic anhydrase IX. Another direction is the investigation of the anti-inflammatory properties of 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid, which could have implications for the treatment of various inflammatory diseases. Additionally, the optimization of the synthesis method for 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid could lead to the development of more efficient and cost-effective methods for producing this compound.

Synthesis Methods

5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid can be synthesized by reacting 5-chloro-2-aminobenzoic acid with 1H-imidazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization.

Scientific Research Applications

5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes 5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid a promising candidate for the development of novel cancer therapies.

properties

IUPAC Name

5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4S/c11-6-1-2-8(7(3-6)10(15)16)14-19(17,18)9-4-12-5-13-9/h1-5,14H,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTAWAVSRICBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NS(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(1H-imidazol-5-ylsulfonylamino)benzoic acid

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